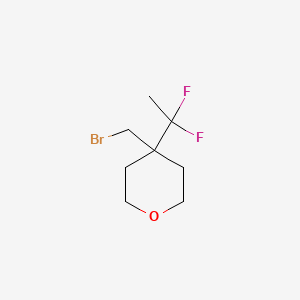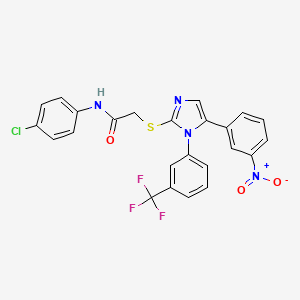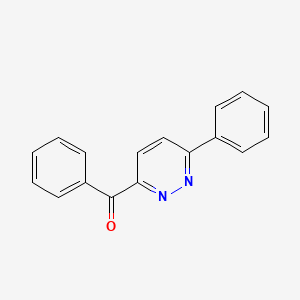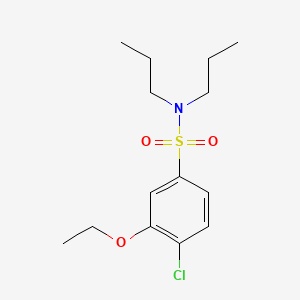
4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDDO and is a versatile reagent that has been used in organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane is utilized in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of Diels-Alder adducts through reactions with singlet oxygen, highlighting its potential in organic synthesis (Atasoy & Karaböcek, 1992).
- This compound plays a role in the formation of free radical intermediates, as observed in studies focusing on the decarboxylative cleavage and ring expansion of oxetanon-4-ylcarbinyl radicals (Crich & Mo, 1998).
Applications in Polymer Science
- In polymer science, derivatives of 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane have been synthesized for various applications. This includes the development of novel azo polymers for reversible optical storage, demonstrating the versatility of this compound in advanced material sciences (Meng, Natansohn, Barrett, & Rochon, 1996).
Catalysis and Reaction Mechanisms
- The compound's derivatives are also significant in understanding catalysis and reaction mechanisms. For example, studies have focused on the synthesis of sulfoxides via oxidation reactions involving bromine complexes, shedding light on its role in catalytic processes (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
Advanced Oxidation Processes
- Research indicates that compounds related to 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane are involved in advanced oxidation processes (AOPs), which are crucial for environmental applications, such as treating recalcitrant contaminants in groundwater (Cashman, Kirschenbaum, Holowachuk, & Boving, 2019).
Propiedades
IUPAC Name |
4-(bromomethyl)-4-(1,1-difluoroethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF2O/c1-7(10,11)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCHKEPOSQJGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CBr)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)
![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)


![2-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2374162.png)
![2-(2-(4-fluorophenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2374163.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374164.png)



methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)

